molecular formula C20H42O B1670496 Decyl ether CAS No. 2456-28-2

Decyl ether

Cat. No.: B1670496
CAS No.: 2456-28-2
M. Wt: 298.5 g/mol
InChI Key: LTSWUFKUZPPYEG-UHFFFAOYSA-N
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Description

Decyl ether, also known as 1,1’-oxybisdecane, is an organic compound with the molecular formula C20H42O. It is a type of ether, characterized by an oxygen atom connected to two decyl groups. This compound is a colorless to almost colorless clear liquid with a mild odor. It is used in various industrial applications, including as a solvent and in the production of surfactants.

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is the most common method for preparing ethers, including this compound. It involves the reaction of a decyl halide with a decyl alkoxide ion.

    Dehydration of Alcohols: Another method involves the acid-catalyzed dehydration of decyl alcohol.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound often employs the Williamson ether synthesis due to its efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Acidic Cleavage: Hydroiodic acid (HI), hydrobromic acid (HBr).

    Substitution: Various nucleophiles, depending on the desired product.

Mechanism of Action

Target of Action

Decyl ether, also known as Dithis compound, is a chemical compound with the formula C₂₀H₄₂O The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Ethers in general can participate in a variety of chemical reactions, suggesting that this compound could potentially interact with multiple biochemical pathways .

Comparison with Similar Compounds

  • Diethyl Ether
  • Dibutyl Ether
  • Dioctyl Ether

Properties

IUPAC Name

1-decoxydecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H42O/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSWUFKUZPPYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062430
Record name Di-n-decyl ether
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Molecular Weight

298.5 g/mol
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Physical Description

Low melting solid; [Alfa Aesar MSDS] Liquid; [Sigma-Aldrich MSDS]
Record name 1,1'-Oxybisdecane
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CAS No.

2456-28-2
Record name Decyl ether
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Record name Didecyl ether
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Record name Decyl ether
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Record name Decane, 1,1'-oxybis-
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Record name Di-n-decyl ether
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Record name 1,1'-oxybisdecane
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Record name DIDECYL ETHER
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Synthesis routes and methods

Procedure details

3-Hydroxypropyl decyl ether (Compound 17) To a mixture of NaH (2.6 g, 70 mmol) and anhydrous NaI (9.9 g, 70 mmol) in dry DMF (80 mL) under N2 was added dropwise a solution of 1,3-propanediol (4.75 mL, 70 mmol) in DMF (20 mL). The mixture was stirred until hydrogen evolution had ceased, decyl chloride (1.34 g, 7.6 mmol) was added and stirring was continued at 50° C. for 18 hours. Then, the reaction mixture was poured into H2O (300 mL) and extracted with diethyl ether (3×250 mL). The organic extracts were combined, washed with sat. NaCl (100 mL), dried (MgSO4) and evaporated to dryness. The residue was subjected to silica-gel column chromatography [eluent: ethyl acetate/hexane, 30/70, v/v] to furnish decyl ether Compound 17 as a colourless oil. 1H NMR (360 MHz; CDCl3): (0.87 (3 H, t, J 7 Hz, Me), 1.25 (14 H, br s, 7×CH2), 1.55 (2 H, quintet, J 7 Hz, (—H2), 1.82 (2 H, quintet, J 5.5 Hz, 2-H2), 2.62 (1 H, br s, OH), 3.41 (2 H, t, J 7.5 Hz, (—H2), 3.60 (2 H, t, J 5.5 Hz, 1-H2), and 3.77 (2 H, t, J 5.5 Hz, 3-H2); ESI-MS (m/z, +ve): 217 (MH+, 100%).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
4.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.34 g
Type
reactant
Reaction Step Five
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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